molecular formula C20H14F3N3O2S B5531168 4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

Cat. No. B5531168
M. Wt: 417.4 g/mol
InChI Key: YZMWFMWMPRERPN-UHFFFAOYSA-N
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Description

Compounds like 4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one belong to a category of fused heterocycles, such as pyrimido[4,5-b]quinolines and their thio analogues, recognized for their synthetic versatility and potential in biological applications (R. Nandha kumar et al., 2001). These compounds are synthesized starting from 1,3-diaryl barbituric acid or its thio analogues, showcasing the importance of barbituric acids as precursors in the synthesis of complex heterocyclic structures.

Synthesis Analysis

The synthesis of similar complex heterocycles often involves multi-step reactions under specific conditions. For instance, the synthesis of pyrimido[4,5-b]quinolines involves heating a mixture of 1,3-diphenyl barbituric acid and anthranilic acid in the presence of polyphosphoric acid, yielding the desired product with good yields (R. Nandha kumar et al., 2001). This highlights the role of specific reagents and conditions in facilitating the construction of complex heterocycles.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by detailed spectroscopic analysis, including IR, NMR, and mass spectrometry. These analyses confirm the presence of key functional groups and the overall molecular architecture, essential for understanding their chemical behavior and potential biological activity (R. Nandha kumar et al., 2001).

properties

IUPAC Name

6-phenyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c21-20(22,23)14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)24-18-13(14)15-16(29-18)17(27)26-19(28)25-15/h1-5,10H,6-8H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMWFMWMPRERPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C(=C4C5=C(C(=O)NC(=O)N5)SC4=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione

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